molecular formula C22H21N3O B11602151 3-(2,4-dimethylphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine

3-(2,4-dimethylphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11602151
M. Wt: 343.4 g/mol
InChI Key: HHBBXYMIXDZYPW-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHYLPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure that combines oxygen and nitrogen atoms within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHYLPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions to facilitate the ring closure.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzoxazine ring is treated with a dimethylbenzene derivative in the presence of a Lewis acid catalyst.

    Diazotization and Coupling: The final step involves the diazotization of an aniline derivative followed by coupling with the benzoxazine intermediate to introduce the phenyldiazenyl group. This step is typically carried out under cold conditions to prevent decomposition of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHYLPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acidic or basic catalysts.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amines, alcohols.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

3-(2,4-DIMETHYLPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHYLPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1,2-BIS-(3,4-DIMETHOXY-PHENYL)-ETHYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE: Similar in structure but contains methoxy groups and a triazole ring.

    (1E)-1-[(2E)-3-(2,4-DIMETHYLPHENYL)-1-PHENYLPROP-2-EN-1-YLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE: Contains a dinitrophenyl group and a hydrazine moiety.

Uniqueness

3-(2,4-DIMETHYLPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is unique due to its combination of a benzoxazine ring with dimethylphenyl and phenyldiazenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

[3-(2,4-dimethylphenyl)-2,4-dihydro-1,3-benzoxazin-6-yl]-phenyldiazene

InChI

InChI=1S/C22H21N3O/c1-16-8-10-21(17(2)12-16)25-14-18-13-20(9-11-22(18)26-15-25)24-23-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3

InChI Key

HHBBXYMIXDZYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2)C

Origin of Product

United States

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